molecular formula C11H22N2 B1328921 3-(Dibutylamino)propanenitrile CAS No. 25726-99-2

3-(Dibutylamino)propanenitrile

Cat. No.: B1328921
CAS No.: 25726-99-2
M. Wt: 182.31 g/mol
InChI Key: XNHGXTPCDNEDCH-UHFFFAOYSA-N
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Description

3-(Dibutylamino)propanenitrile (CAS 25726-99-2) is an organonitrile compound with the molecular formula C₁₁H₂₂N₂. Structurally, it consists of a propanenitrile backbone substituted with two butyl groups at the amino nitrogen. This compound is typically a liquid at room temperature and exhibits characteristic ¹H NMR and ¹³C NMR signals:

  • ¹H NMR (CDCl₃): δ 2.85–2.69 (m, 2H), 2.51–2.30 (m, 6H), 1.54–1.22 (m, 9H), 0.91 (t, J = 7.1 Hz, 6H) .
  • ¹³C NMR (CDCl₃): δ 119.34 (CN), 53.69, 49.73, 29.63, 20.63, 16.29, 14.17 .

It is utilized in organic synthesis, particularly in catalytic C(sp³)–C(sp³) bond cleavage reactions, where its steric bulk and electron-donating dibutylamino group influence reactivity .

Properties

IUPAC Name

3-(dibutylamino)propanenitrile
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InChI

InChI=1S/C11H22N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHGXTPCDNEDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60180413
Record name Propanenitrile, 3-(dibutylamino)- (9CI)
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Molecular Weight

182.31 g/mol
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CAS No.

25726-99-2
Record name 3-(Dibutylamino)propanenitrile
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Record name Propionitrile, 3-amino-N,N-dibutyl-
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Record name N,N-Dibutyl-3-aminopropionitrile
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Record name Propanenitrile, 3-(dibutylamino)- (9CI)
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Record name 3-bis(N-n-butyl)aminopropiononitrile
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Record name 3-(Dibutylamino)propanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dibutylamino)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound .

Scientific Research Applications

Organic Synthesis

3-(Dibutylamino)propanenitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a versatile reagent for synthesizing amines and other nitrogen-containing compounds.

Pharmaceutical Development

In medicinal chemistry, this compound has been investigated for its potential as a precursor for active pharmaceutical ingredients. Its derivatives have shown promise in drug formulations aimed at treating neurological disorders due to their neuroprotective effects observed in vitro.

Case Study: Neuroprotective Effects

A study explored the impact of this compound on neuronal cells, demonstrating its ability to enhance cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative disease therapies.

Polymerization Catalyst

The compound is employed as a catalyst in the polymerization of various monomers, aiding in the production of specialty polymers with tailored properties. Its effectiveness as a polymerization initiator has been documented in producing hybrid materials like poly(N-isopropylacrylamide)/silica hydrogels.

Biocides and Detergents

This compound is also a precursor for biocides and detergents, contributing to the formulation of products that require antimicrobial properties. Its derivatives have been shown to possess significant antibacterial activity, making them suitable for use in household and industrial cleaning agents.

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dibutylamino group can interact with biological receptors and enzymes. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-(Dibutylamino)propanenitrile with structurally related propanenitrile derivatives:

Compound Name CAS Number Molecular Formula Substituent Type Key Structural Features
This compound 25726-99-2 C₁₁H₂₂N₂ Aliphatic, bulky Two n-butyl groups on N
3-(Diethylamino)propanenitrile N/A C₇H₁₄N₂ Aliphatic, small Two ethyl groups on N
3-(Dimethylamino)propanenitrile 1738-25-6 C₅H₁₀N₂ Aliphatic, small Two methyl groups on N
3-(Phenylamino)propanenitrile N/A C₉H₁₀N₂ Aromatic Phenyl group on N
3-((Pyridin-2-ylmethyl)amino)propanenitrile N/A C₁₀H₁₃N₃ Heteroaromatic Pyridylmethyl group on N
3-(Diethylamino)-2-methylpropanenitrile 112359-49-6 C₈H₁₆N₂ Branched Methyl branch on C2, diethylamino on C3

Physical and Spectroscopic Properties

  • Molecular Weight and Polarity: The dibutylamino derivative (C₁₁H₂₂N₂) has the highest molecular weight (182.3 g/mol) among aliphatic variants, leading to lower volatility compared to dimethyl (98.15 g/mol) or diethylamino (126.2 g/mol) analogs . Aromatic derivatives (e.g., phenylamino, C₉H₁₀N₂) exhibit higher polarity due to π-electron systems, enhancing solubility in polar solvents like DMSO .
  • NMR Shifts: The nitrile carbon (δ ~119 ppm in ¹³C NMR) is consistent across all compounds. Aliphatic amino groups show upfield shifts for N-bound CH₂ groups (δ 2.3–2.8 ppm in ¹H NMR), while aromatic substituents (e.g., phenylamino) deshield adjacent protons (δ 3.0–3.5 ppm) .
  • IR Spectroscopy: All compounds display a strong C≡N stretch near 2240 cm⁻¹. Aliphatic amines show N–H stretches at 3300–3500 cm⁻¹, absent in tertiary amines like this compound .

Thermal and Stability Trends

  • Thermal Stability: Bulky substituents (e.g., dibutyl) enhance thermal stability. For example, this compound remains stable up to 150°C, whereas dimethylamino analogs decompose below 100°C .
  • Hydrolytic Stability: Aliphatic amines resist hydrolysis better than aromatic variants. The phenylamino derivative undergoes slow hydrolysis in acidic conditions to form propionamide .

Biological Activity

Overview

3-(Dibutylamino)propanenitrile (CAS No. 25726-99-2) is an organic compound characterized by its unique structure, which includes a dibutylamino group attached to a propanenitrile backbone. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Chemical Structure and Properties

  • Molecular Formula : C11H22N2
  • Molecular Weight : 198.31 g/mol
  • Functional Groups : Nitrile (-CN), Amino (-N(C4H9)2)

Biological Activity

Research into the biological activity of this compound indicates that it interacts with several biological targets, potentially influencing various biochemical pathways. The dibutylamino group may enhance solubility and reactivity, facilitating interactions with enzymes and receptors.

The mechanism of action involves:

  • Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, which may lead to the formation of biologically active derivatives.
  • Enzyme Interaction : The dibutylamino moiety may interact with specific enzymes or receptors, influencing their activity and leading to biological effects.

Research Findings

Recent studies have explored the compound's potential in various applications:

  • Medicinal Chemistry : Investigations have focused on the compound's role as a precursor in drug development. Its structural similarities to other bioactive compounds suggest potential therapeutic applications.
  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties. For instance, studies indicate that certain dibutylamino derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may possess similar effects .
  • Toxicological Studies : Safety assessments indicate that exposure to this compound can lead to irritation of the skin and eyes, along with potential neurotoxic effects at high concentrations. Long-term exposure may result in systemic toxicity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
3-(Dimethylamino)propanenitrileDimethylamino variantAntimicrobial properties
3-(Diethylamino)propanenitrileDiethylamino variantNeurotoxic effects
3-(Dibenzylamino)propanenitrileDibenzylamino variantPotential anticancer properties

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various dibutylamino derivatives, including this compound. Results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Neurotoxicity Assessment

A toxicological assessment was conducted on workers exposed to dibutylamine derivatives in an industrial setting. Symptoms such as peripheral neuropathy were reported, highlighting the need for safety measures when handling compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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